molecular formula C19H21N5O2S2 B2619822 (Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 361996-53-4

(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2619822
CAS No.: 361996-53-4
M. Wt: 415.53
InChI Key: QKHHEDLWKPLLPT-KAMYIIQDSA-N
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Description

The compound “(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It is related to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group . It may also have structural similarities with certain therapeutic agents used to treat leukemia .


Synthesis Analysis

The synthesis of similar compounds often involves the design and creation of novel substituted derivatives . These processes can involve various chemical reactions and the use of different functional groups. The target products are usually obtained with varying yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a puckered conformation of the diazepine ring with the thiophene and phenyl rings making a dihedral angle . The piperazine ring often adopts a chair conformation with the methyl group in an equatorial position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the design and creation of novel substituted derivatives . These processes can involve various chemical reactions and the use of different functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques such as UV/Vis spectroscopy and cyclic voltammetry . The structure of the synthesized compounds is often confirmed by 1H and 13C NMR and mass spectra .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with certain proteins or enzymes . For example, some phenylpiperazine derivatives target the protein S100B .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific chemical structure and properties . For example, some compounds may exhibit cytotoxic activity .

Future Directions

The future directions for research on similar compounds often involve the design and development of new drugs with potential antimicrobial activity . This can involve the modification of the structure of existing drug molecules and the exploration of many areas of medicine .

Properties

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12-5-4-6-24-15(12)20-16(23-9-7-21(2)8-10-23)13(17(24)25)11-14-18(26)22(3)19(27)28-14/h4-6,11H,7-10H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHHEDLWKPLLPT-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361996-53-4
Record name 9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHY L]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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